molecular formula C18H36Fe B14080572 Iron; 1,2,3,4-tetramethylcyclopentane

Iron; 1,2,3,4-tetramethylcyclopentane

Cat. No.: B14080572
M. Wt: 308.3 g/mol
InChI Key: AUNAPOCSKDSTNV-UHFFFAOYSA-N
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Description

Iron; 1,2,3,4-tetramethylcyclopentane is a chemical compound with the molecular formula C9H18 It is a derivative of cyclopentane, where four methyl groups are attached to the cyclopentane ring at positions 1, 2, 3, and 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-tetramethylcyclopentane typically involves the alkylation of cyclopentane. One common method is the Friedel-Crafts alkylation, where cyclopentane is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent over-alkylation.

Industrial Production Methods

Industrial production of 1,2,3,4-tetramethylcyclopentane may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, separation techniques such as distillation and crystallization are employed to isolate the desired product from the reaction mixture.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-tetramethylcyclopentane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.

    Substitution: Halogenation reactions can introduce halogen atoms into the molecule, replacing hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under UV light or in the presence of a catalyst.

Major Products Formed

    Oxidation: Depending on the extent of oxidation, products can include tetramethylcyclopentanol, tetramethylcyclopentanone, or tetramethylcyclopentanoic acid.

    Reduction: The major product is a more saturated hydrocarbon, such as decane.

    Substitution: Halogenated derivatives like tetramethylcyclopentyl chloride or bromide.

Scientific Research Applications

1,2,3,4-tetramethylcyclopentane has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a solvent in certain chemical reactions.

    Biology: The compound can be used in studies involving lipid membranes due to its hydrophobic nature.

    Medicine: Research into its potential as a drug delivery vehicle or as a component in pharmaceutical formulations is ongoing.

    Industry: It is used in the production of specialty chemicals and as an additive in lubricants and fuels to enhance performance.

Mechanism of Action

The mechanism of action of 1,2,3,4-tetramethylcyclopentane depends on its application. In chemical reactions, it acts as a reactant or solvent, facilitating the formation of desired products. In biological systems, its hydrophobic nature allows it to interact with lipid membranes, potentially affecting membrane fluidity and permeability. The exact molecular targets and pathways involved vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-tetramethylcyclohexane: A similar compound with a six-membered ring instead of a five-membered ring.

    1,2,3,4-tetramethylbenzene: An aromatic compound with four methyl groups attached to a benzene ring.

    1,2,3,4-tetramethylbutane: A linear alkane with four methyl groups.

Uniqueness

1,2,3,4-tetramethylcyclopentane is unique due to its specific ring structure and the positioning of the methyl groups. This configuration imparts distinct physical and chemical properties, such as boiling point, melting point, and reactivity, which differ from those of its similar compounds. Its non-aromatic nature and the presence of multiple methyl groups make it a valuable compound for various synthetic and industrial applications.

Properties

Molecular Formula

C18H36Fe

Molecular Weight

308.3 g/mol

IUPAC Name

iron;1,2,3,4-tetramethylcyclopentane

InChI

InChI=1S/2C9H18.Fe/c2*1-6-5-7(2)9(4)8(6)3;/h2*6-9H,5H2,1-4H3;

InChI Key

AUNAPOCSKDSTNV-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C(C1C)C)C.CC1CC(C(C1C)C)C.[Fe]

Origin of Product

United States

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